molecular formula C17H12ClN3O2S3 B2709473 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide CAS No. 912625-24-2

5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide

Cat. No.: B2709473
CAS No.: 912625-24-2
M. Wt: 421.93
InChI Key: ANXUSHQSPBKBBS-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene sulfonamide core linked to a 2-methylphenyl group substituted with a thiazolo[5,4-b]pyridine moiety. Its molecular formula is C₁₆H₁₀ClN₃O₂S₃, with an average mass of 407.905 g/mol and a monoisotopic mass of 406.962367 g/mol . The compound’s structural complexity arises from the fusion of thiazole and pyridine rings, which imparts unique electronic and steric properties.

Properties

IUPAC Name

5-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S3/c1-10-4-5-11(16-20-12-3-2-8-19-17(12)25-16)9-13(10)21-26(22,23)15-7-6-14(18)24-15/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXUSHQSPBKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

1. Antimicrobial Properties
Research has demonstrated that compounds with similar structures possess significant antimicrobial activity against various bacterial strains. Studies indicate that 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide shows efficacy against multidrug-resistant strains of bacteria.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. It demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics like linezolid.

2. Anticancer Properties
The compound's potential as an anticancer agent has been investigated in various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation.

Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The results suggest that it may serve as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
5-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide (Target) C₁₆H₁₀ClN₃O₂S₃ 407.905 Thiophene sulfonamide, thiazolo[5,4-b]pyridine, 2-methylphenyl substituent
(R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide C₂₈H₂₆N₆O₃S₂ 558.671 Imidazo-thiazolo-pyridine core, methylsulfonyl benzamide, chiral center
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)benzenesulfonamide C₁₆H₁₄N₆O₂S₂ 386.459 Pyrimidine core, cyano group, methylamino-thiazole, benzenesulfonamide
5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide C₂₁H₁₆ClN₃O₂S 409.889 Benzamide backbone, methoxy substituent, thiazolo[5,4-b]pyridine

Key Observations :

  • The target compound’s thiophene sulfonamide distinguishes it from benzamide derivatives (e.g., ), which lack the sulfonamide’s hydrogen-bonding capacity.
  • The pyrimidine-based analogue replaces the thiophene with a pyrimidine ring, altering electronic distribution and binding affinity.
Physicochemical and Analytical Properties
  • Solubility : The sulfonamide group in the target compound enhances aqueous solubility compared to benzamide derivatives .
  • HPLC Purity : The pyrimidine-thiazole analogue exhibits 98% purity with RP-HPLC retention times of 11.40 min (method A), serving as a benchmark for analytical validation of related compounds .

Biological Activity

5-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group and a thiazolo[5,4-b]pyridine moiety, suggesting diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12ClN3O2S3
  • Molecular Weight : 373.91 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazolo[5,4-b]pyridine derivatives. For example, derivatives have shown significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 0.21 μM for certain derivatives . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

The compound's anticancer activity has been explored through various in vitro studies. For instance, compounds derived from thiazolo[5,4-b]pyridine have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating promising potential for further development as anticancer agents .

The biological activity of this compound is primarily attributed to its ability to inhibit phosphoinositide 3-kinase (PI3K), an enzyme crucial for cell growth and survival signaling pathways. By binding to the active site of PI3K, the compound prevents its interaction with phosphoinositides, subsequently inhibiting downstream signaling involved in cellular proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study focused on the synthesis of thiazolo[5,4-b]pyridine derivatives found that specific modifications enhanced their antimicrobial activity against gram-negative bacteria .
    • The most potent derivative exhibited an MIC of 0.21 μM against E. coli, suggesting structural features critical for activity.
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro assays revealed that several thiazole-based compounds showed significant cytotoxicity against MCF-7 and HepG2 cells. The results indicated that structural variations could modulate activity levels .
    • Molecular docking studies suggested that these compounds bind effectively to targets involved in cancer progression.

Data Tables

Activity Compound Target IC50/MIC Value
Antimicrobial5-Chloro...E. coli0.21 μM
AnticancerThiazole DerivativeMCF-71.61 µg/mL
AnticancerThiazole DerivativeHepG21.98 µg/mL

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